molecular formula C16H12N4OS B15104150 N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide

N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide

Cat. No.: B15104150
M. Wt: 308.4 g/mol
InChI Key: ILVQDVCLRZYFIS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide is a complex organic compound that features both benzothiazole and benzimidazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide typically involves the coupling of 2-aminobenzothiazole with 2-methyl-1H-benzimidazole-6-carboxylic acid. This reaction is often facilitated by the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with various molecular targets. It is known to inhibit specific enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s benzothiazole and benzimidazole moieties play crucial roles in binding to these targets and exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide stands out due to its unique combination of benzothiazole and benzimidazole structures, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H12N4OS/c1-9-17-11-7-6-10(8-13(11)18-9)15(21)20-16-19-12-4-2-3-5-14(12)22-16/h2-8H,1H3,(H,17,18)(H,19,20,21)

InChI Key

ILVQDVCLRZYFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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